Bicyclo[3.2.2]nonane-6,8-dione
Description
Significance of Bridged Polycyclic Ketones in Contemporary Chemical Research
Bridged polycyclic ketones, including derivatives of bicyclo[3.2.2]nonane, are of significant interest in contemporary chemical research for several reasons:
Synthetic Building Blocks: Their rigid frameworks provide a predictable and controlled platform for further chemical modifications, making them ideal starting materials for the synthesis of complex natural products and other target molecules.
Medicinal Chemistry: The bicyclo[3.2.2]nonane nucleus and its derivatives have been explored for their potential biological activities. For instance, some analogs have been investigated for their antimicrobial properties. nih.gov The rigid structure can lead to specific interactions with biological targets.
Materials Science: The defined three-dimensional shape of these compounds can influence the properties of polymers and other materials when incorporated into their structures. Research has been conducted on synthesizing polymer intermediates containing the bicyclo[3.2.2]nonane ring. cdnsciencepub.com
Historical Context of Bicyclo[3.2.2]nonane System Development
The development of synthetic routes to the bicyclo[3.2.2]nonane system has been an area of active research. Early methods often involved multi-step syntheses. A key advancement was the alkylation of the sodium salt of diethyl succinylsuccinate with 1,3-dibromopropane, which yielded 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione. cdnsciencepub.com This reaction, however, was also found to produce a bicyclo[4.2.1]nonane isomer through rearrangement. cdnsciencepub.comcdnsciencepub.com Further studies have explored various synthetic strategies, including those starting from cyclohexane (B81311) derivatives and employing ring expansion techniques. gla.ac.uk The Diels-Alder reaction has also been a valuable tool in constructing the bicyclo[3.2.2]nonane framework. gla.ac.uk
Structural Framework of this compound: A Foundation for Advanced Investigation
The structural framework of this compound is characterized by a nine-carbon bicyclic system with two ketone groups at positions 6 and 8. The molecule consists of a six-membered ring and a seven-membered ring sharing two bridgehead carbon atoms. This arrangement results in a rigid, cage-like structure.
The presence of the two ketone functionalities provides reactive sites for a variety of chemical transformations. These include reactions such as thioketal formation, which has been studied in detail. cdnsciencepub.comcdnsciencepub.com The rigid nature of the bicyclo[3.2.2]nonane skeleton imparts specific conformational properties to the molecule, influencing its reactivity and the stereochemistry of its derivatives.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 21173-67-1 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| SMILES Code | O=C1C2CCCC(C(C2)=O)C1 |
Data sourced from BLDpharm. bldpharm.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
21173-67-1 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonane-6,8-dione |
InChI |
InChI=1S/C9H12O2/c10-8-5-7-3-1-2-6(8)4-9(7)11/h6-7H,1-5H2 |
InChI Key |
XQMMPZLKHKUSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)C(C1)CC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 3.2.2 Nonane 6,8 Dione and Its Derivatives
Cobalt-Mediated Cycloaddition Strategies for the Bicyclo[3.2.2]nonane-6,8-dione Core
Cobalt-mediated cycloadditions have emerged as a powerful tool for the synthesis of complex bicyclic systems. These methods offer high levels of regio- and diastereoselectivity, providing efficient routes to the this compound scaffold.
A notable cobalt-mediated strategy involves the formal (2+2+3) cycloaddition of enediynes with γ-alkylidenebutenolides. researchgate.net This reaction, mediated by a Co(I) catalyst, directly constructs the this compound backbone. The process is highly regio- and diastereoselective, leading to the formation of original cobalt(III) polycyclic complexes. researchgate.net
Mechanistic studies, supported by computational analysis, have been crucial in understanding the intricate pathways of these reactions. researchgate.netnih.gov The complexity of the resulting cobalt(III) polycyclic complexes from intramolecular cycloadditions has prompted detailed computational reviews of the reaction mechanisms. researchgate.netnih.gov These studies compare the computed mechanisms for cobalt cycloadditions with γ-alkylidenebutenolide and its lactam analogue, γ-alkylidenebuterolactam, as the 2π partners. researchgate.netnih.gov The outcomes, leading to either cobalt(III)- or cobalt(I)-spiro complexes, are dependent on whether the reaction pathway is intra- or intermolecular and the nature of the 2π partner. researchgate.netnih.gov These theoretical models are supported by experimental synthesis and characterization of the predicted compounds. researchgate.netnih.gov
The efficiency and yield of cobalt-mediated cycloadditions are highly dependent on the catalyst system and reaction parameters. Optimization of these factors is critical for achieving yields suitable for synthetic applications.
Key parameters that are typically optimized include the choice of cobalt catalyst, solvent, temperature, and reaction time. For instance, Co(CO)₈ is a commonly used catalyst for these cycloadditions, often conducted in a solvent like THF at temperatures ranging from 60–80°C, achieving yields between 60–75%. More recent developments have introduced catalysts like [Co(H)(PMe3)4], which allows for a catalytic version of the enediyne cycloaddition without the need for thermal or light activation. nih.gov The optimization of catalyst loading, typically between 5–10 mol%, is also crucial for maximizing yields, which can exceed 60%.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Co(CO)₈ | THF | 60–80 | 60–75 |
| [Co(H)(PMe3)4] | Not Specified | Not Specified (No thermal/light activation needed) nih.gov | Not Specified |
Diels-Alder Cycloaddition Approaches to this compound Scaffolds
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a reliable method for constructing the bicyclo[3.2.2]nonane system. wikipedia.org This [4+2] cycloaddition between a conjugated diene and a dienophile can be adapted to form the requisite six-membered ring within the bicyclic structure. wikipedia.orggla.ac.uk
The synthesis of the bicyclo[3.2.2]nonane skeleton via the Diels-Alder reaction often involves the reaction of a seven-membered ring diene, such as cyclohepta-1,3-diene or tropone (B1200060), with a suitable dienophile. gla.ac.uk For example, tropone reacts with maleic anhydride (B1165640) to form a bicyclo[3.2.2]nona-3,6-dien-2-one-8,9-exo-dicarboxylic acid anhydride adduct. gla.ac.uk Another approach uses cyclohepta-1,3-diene in a reaction with acrolein to produce 8-formylbicyclo[3.2.2]non-6-ene, which can be further modified. gla.ac.uk The reactivity in these cycloadditions can be influenced by substituents on both the diene and the dienophile. nih.gov For instance, the reaction of an optically active 1,4-dimethylcycloheptadiene with acrolein can be promoted by a Lewis acid to stereoselectively produce a highly functionalized bicyclo[3.2.2]nonene derivative. beilstein-journals.orgbeilstein-journals.org
Following the initial Diels-Alder cycloaddition, the resulting adducts often undergo further transformations to yield the target dione (B5365651). A common subsequent step involves a base-catalyzed reaction to generate α-hydroxyketone intermediates. For example, cycloaddition products can be treated with a base such as potassium hydroxide (B78521) (KOH) in a water/THF solvent system. This treatment facilitates the conversion to an α-hydroxyketone, which serves as a direct precursor that can be further functionalized, for instance through O-benzoylation, to arrive at the desired bicyclo[3.2.2]nonane derivative.
| Diene | Dienophile | Key Intermediate/Product | Reference |
|---|---|---|---|
| Tropone | Maleic anhydride | Bicyclo[3.2.2]nona-3,6-dien-2-one-8,9-exo-dicarboxylic acid anhydride | gla.ac.uk |
| Cyclohepta-1,3-diene | Acrolein | 8-Formylbicyclo[3.2.2]non-6-ene | gla.ac.uk |
| 1,4-Dimethylcycloheptadiene | Acrolein | Highly functionalized bicyclo[3.2.2]nonene derivative | beilstein-journals.orgbeilstein-journals.org |
Electrolytic Decarboxylation of Maleic Anhydride Adducts in Bicyclo[3.2.2]nonane System Synthesis
Electrolytic decarboxylation presents an alternative synthetic route for accessing the bicyclo[3.2.2]nonane system. smolecule.comvulcanchem.com This method has been utilized in the preparation of numerous compounds within this bicyclic family, starting from maleic anhydride adducts. gla.ac.uk The process involves the electrochemical removal of carboxyl groups from adducts derived from reactions such as the Diels-Alder cycloaddition between a diene and maleic anhydride. gla.ac.uksmolecule.com This technique has been noted as a synthetic approach for various bicyclic compounds, including those with the bicyclo[3.2.2] framework. smolecule.com For example, the dearomatizing Diels-Alder reaction between 2,5-dimethylbenzene-1,4-diol and maleic anhydride leads to a bicyclo[2.2.2]octene adduct, which can then be transformed into a key intermediate via electrolysis, showcasing the utility of this method in related bicyclic system synthesis. beilstein-journals.org
Alkylation-Based Routes to Substituted this compound Systems
Alkylation reactions represent a fundamental approach for introducing substituents onto a pre-existing molecular framework. In the context of this compound synthesis, alkylation strategies often begin with more accessible precursors, which are then elaborated into the target bicyclic system.
Alkylation of Diethyl Succinylsuccinate Sodium Salt and By-product Characterization
A common precursor for the synthesis of bicyclo[3.2.2]nonane systems is diethyl succinylsuccinate. The sodium salt of this β-keto ester can be readily alkylated. libretexts.orglibretexts.org The process typically involves the deprotonation of diethyl succinylsuccinate with a suitable base, such as sodium ethoxide, to form the corresponding enolate. libretexts.orglibretexts.org This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide to introduce an alkyl substituent at the α-position. libretexts.org
The reaction can be repeated to achieve dialkylation, as the monoalkylated product still possesses an acidic α-hydrogen. libretexts.org However, the reaction conditions must be carefully controlled to minimize the formation of by-products. For instance, secondary and tertiary alkyl halides are generally poor substrates for this reaction, as they can lead to competing E2 elimination reactions. libretexts.org
| Reactant 1 | Reactant 2 | Base | Product |
| Diethyl succinylsuccinate | Alkyl halide (R-X) | Sodium ethoxide | α-Alkyl-diethyl succinylsuccinate |
| α-Alkyl-diethyl succinylsuccinate | Alkyl halide (R'-X) | Sodium ethoxide | α,α'-Dialkyl-diethyl succinylsuccinate |
Following alkylation, the resulting substituted diethyl succinylsuccinate can be subjected to a series of reactions, including hydrolysis and decarboxylation, to ultimately form substituted this compound derivatives. libretexts.org
Isomerization Pathways to Bicyclo[4.2.1]nonane-7,9-dione Analogues
During the synthesis and manipulation of bicyclo[3.2.2]nonane systems, skeletal rearrangements can occur, leading to the formation of isomeric structures. One such isomerization pathway can lead to the formation of bicyclo[4.2.1]nonane-7,9-dione analogues. These rearrangements can be influenced by reaction conditions and the nature of substituents on the bicyclic framework.
For example, Lewis acid-promoted reactions of certain cycloheptadiene derivatives, intended to form bicyclo[3.2.2]nonene structures via a Diels-Alder reaction, have been observed to yield bicyclo[2.2.2]octene skeletons instead. This occurs through a 6π-electrocyclic reaction followed by a Diels-Alder reaction of an isomerized intermediate. beilstein-journals.org While not a direct route to bicyclo[4.2.1]nonanes, this illustrates the potential for skeletal rearrangements in related systems. The synthesis of bicyclo[4.2.1]nonane derivatives has also been achieved through cobalt(I)-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone with allenes and alkynes. acs.org
Intramolecular Enol Oxidative Coupling Reactions in Bicyclo[3.2.2]nonane Framework Construction
Intramolecular enol oxidative coupling has emerged as a powerful strategy for the construction of the bicyclo[3.2.2]nonane skeleton. This method allows for the formation of the bridged ring system in a single, efficient step. For instance, the synthesis of bicyclo[3.2.2]nonane-1,5-diyldimethanol utilizes an intramolecular enol oxidative coupling to construct the spiro[bicyclo[3.2.2]nonane] framework, achieving high yields.
In a different approach, the bicyclo[3.2.2]nonene motif has been accessed through a Hauser-Kraus annulation-aldol reaction sequence, which involves an intramolecular oxidative arylation of an enol ether. researchgate.net This strategy has been successfully applied in the total synthesis of acremoxanthone A. researchgate.net
Ring Expansion and Skeletal Rearrangement Strategies for Bicyclo[3.2.2]nonane Derivative Synthesis
Ring expansion of smaller bicyclic systems provides another versatile route to the bicyclo[3.2.2]nonane framework. gla.ac.uk A notable example is the Beckmann rearrangement of bicyclo[2.2.2]octan-2-ones to yield 2-azabicyclo[3.2.2]nonan-3-ones. ualberta.ca These lactams can then be reduced to the corresponding 2-azabicyclo[3.2.2]nonanes. ualberta.ca
Skeletal rearrangements have also been employed in the synthesis of bicyclo[3.2.2]nonane derivatives. For example, the treatment of cyclohepta-2,4,6-trienylacetyl chloride with triethylamine (B128534) leads to the formation of bicyclo[3.2.2]nona-3,6,8-trien-2-one via a ketene (B1206846) intermediate that undergoes rearrangement. gla.ac.uk Solvolysis of bicyclo[3.2.2]nonyl tosylates has also been studied, revealing rearrangements within the bicyclic skeleton. gla.ac.uk
| Starting Material | Reagents/Conditions | Product |
| Bicyclo[2.2.2]octan-2-one | Hydroxylamine-O-sulfonic acid, acetic acid | 2-Azabicyclo[3.2.2]nonan-3-one |
| Cyclohepta-2,4,6-trienylacetyl chloride | Triethylamine | Bicyclo[3.2.2]nona-3,6,8-trien-2-one |
Chemo- and Stereoselective Synthesis of this compound Derivatives
The development of chemo- and stereoselective methods is crucial for accessing specific isomers of this compound derivatives, which is often essential for their application in areas like medicinal chemistry. A key strategy for achieving stereoselectivity is the use of chiral catalysts or auxiliaries in the synthetic sequence.
For example, the asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative was achieved through a stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein, promoted by TBSOTf. beilstein-journals.org This reaction constructed a bicyclo[3.2.2]nonene structure bearing two quaternary carbons with high stereocontrol. beilstein-journals.org
Radical cyclizations have also been employed for the stereoselective construction of the bicyclo[3.2.2]nonane core. In the total synthesis of (-)-tubingensin B, a radical cyclization was a key step in forging the bicyclo[3.2.2]nonane ring system and establishing a quaternary stereocenter. nih.gov
Furthermore, rhodium-catalyzed [3 + 4] cycloaddition reactions between vinyldiazoacetates and N-protected 1,2-dihydropyridines provide a direct route to the 6-azabicyclo[3.2.2]nonane ring system. acs.org Asymmetric induction in these reactions can be achieved by using chiral auxiliaries or chiral dirhodium catalysts. acs.org
Mechanistic Organic Chemistry and Reactivity of Bicyclo 3.2.2 Nonane 6,8 Dione
Fundamental Reaction Pathways of the Dione (B5365651) Functionality
The two ketone groups in bicyclo[3.2.2]nonane-6,8-dione are the primary sites for chemical reactions, undergoing transformations typical of carbonyl compounds. These include nucleophilic additions, reductions, oxidations, and substitutions, often with stereochemical outcomes dictated by the rigid bicyclic structure.
Thioketal Formation: Investigation of Equilibrating Systems and Product Diversification
The reaction of 1,5-biscarbethoxythis compound with 1,3-propanedithiol (B87085) in the presence of an acid catalyst, such as toluenesulfonic acid, does not lead to a single product but rather an equilibrating system of four different compounds. cdnsciencepub.com This complex mixture arises from the differential reactivity of the two ketone groups and the potential for subsequent reactions.
Detailed analysis has identified three of the major components in this equilibrium:
The monothioketal: Formed by the reaction of one ketone group with 1,3-propanedithiol.
The bisthioketal: Resulting from the reaction of both ketone groups.
A mixed thioketal-vinyl thioether: This product suggests that after the formation of a monothioketal, an elimination reaction can occur, leading to a vinyl thioether, which can then coexist in equilibrium with the other species. cdnsciencepub.com
The formation of this complex mixture highlights the nuanced reactivity of the dione system, where the initial product can undergo further transformations under the reaction conditions, leading to a diversification of products. cdnsciencepub.com
Oxidative, Reductive, and Substitutive Transformations of Ketone and Alcohol Derivatives
The ketone and corresponding alcohol derivatives of the bicyclo[3.2.2]nonane system can undergo a range of oxidative, reductive, and substitutive transformations. For instance, the aldehyde group in related bicyclo[3.2.2]nonane derivatives can be oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Conversely, reduction of the aldehyde or ketone functionality to the corresponding alcohol can be achieved with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). beilstein-journals.org
Substitutive transformations on the bicyclic ring can also be performed. For example, the hydrogen atoms on the nonane (B91170) ring can be replaced with other functional groups through various substitution reactions. Furthermore, solvolysis of derivatives like exo-bicyclo[3.2.2]non-6-en-2-yl tosylate can lead to carbocationic intermediates that rearrange to form aldehydes, although this process often competes with elimination pathways.
Intramolecular Rearrangements and Skeletal Modifications
The strained nature of the bicyclo[3.2.2]nonane skeleton makes it susceptible to intramolecular rearrangements and skeletal modifications, particularly in unsaturated derivatives. These transformations can lead to the formation of new ring systems and provide access to complex molecular architectures.
Homodienyl Metallatropic Shifts in Bicyclo[3.2.2]nona-triene Systems
Metallated bicyclo[3.2.2]nona-2,6,8-triene derivatives exhibit fascinating reactivity, undergoing a 1,5-homodienyl metallatropic shift to form barbaralyl derivatives. tamu.edu This rearrangement involves the migration of a metal substituent from the 4-position to the 6-position of the bicyclic system. The propensity for this shift is dependent on the nature of the metal, with reactivity increasing in the order of Si < Sn < Pb. tamu.edu For instance, while the silyl (B83357) derivative (1h) decomposes upon heating without rearranging, the tin (1d) and lead (1i) analogues quantitatively rearrange to the corresponding barbaralyl derivatives. tamu.edu With even more labile metals like mercury and zinc, the rearrangement is so rapid that only the barbaralyl products are observed. tamu.edu This rearrangement provides a pathway to switch between the bicyclo[3.2.2]nona-2,6,8-trienyl and barbaralyl hydrocarbon skeletons. tamu.edu
Comparative Reactivity Studies with Analogous Bicyclic Systems (e.g., Bicyclo[2.2.2]octane Analogues)
Comparative studies with the more rigid bicyclo[2.2.2]octane system reveal significant differences in reactivity. While the synthetic sequence for preparing bridgehead derivatives of bicyclo[2.2.2]octane can be generally applied to the bicyclo[3.2.2]nonane system, the latter often reacts at a considerably slower rate. cdnsciencepub.com
A notable difference is observed in thioketal formation. The reaction of 1,5-biscarbethoxythis compound with 1,3-propanedithiol is much more complex than that of its bicyclo[2.2.2]octane analogue, leading to the previously mentioned equilibrating mixture of products. cdnsciencepub.com Furthermore, the synthesis of 1,5-biscarbethoxythis compound can be accompanied by the formation of an isomeric by-product, 1,5-biscarbethoxybicyclo[4.2.1]nonane-7,9-dione, which arises from isomerization of the main product after alkylation. cdnsciencepub.com This isomerization is not as prevalent in the bicyclo[2.2.2]octane series.
The increased flexibility of the bicyclo[3.2.2]nonane system compared to the bicyclo[2.2.2]octane framework has also been shown to influence the biological activity of their derivatives. ualberta.caresearchgate.net
Influence of Bicyclic Strain and Conformational Preferences on Reactivity Profiles
The bicyclo[3.2.2]nonane skeleton possesses inherent strain due to its bridged structure. This strain, along with the conformational flexibility of the three-carbon bridge, plays a crucial role in determining the reactivity of the molecule. The cyclohexane (B81311) moiety within the bicyclo[3.2.2]nonane system is locked in a flexible form. scholaris.ca
In derivatives like bicyclo[3.2.2]nona-6,8-diene, the three-carbon bridge is highly mobile, rapidly interconverting between equivalent conformations. gla.ac.uk This conformational mobility can influence the stereochemical outcome of reactions. For example, in Diels-Alder reactions involving bicyclo[3.2.2]nonene derivatives, the endo-type transition states are generally favored to avoid steric interactions. beilstein-journals.org
The strain within the bicyclic system can also be a driving force for rearrangements. The isomerization of the bicyclo[3.2.2]nonane system to the bicyclo[4.2.1]nonane system, observed during the synthesis of 1,5-biscarbethoxythis compound, is likely driven by the release of ring strain. cdnsciencepub.com This isomerization proceeds through carbanionic intermediates under basic conditions. cdnsciencepub.com
Mechanistic Investigations of Functionalization Reactions on this compound Intermediates
The rigid, bridged structure of this compound presents a unique scaffold for investigating the mechanistic pathways of functionalization reactions. The inherent stereochemical constraints and the reactivity of the dicarbonyl system allow for the formation of specific intermediates, whose subsequent reactions have been the subject of detailed study. These investigations are crucial for understanding how the topology of the bicyclic framework influences reaction outcomes and for designing synthetic routes to complex, functionalized molecules.
Research into the functionalization of the bicyclo[3.2.2]nonane skeleton often involves the generation of reactive intermediates, such as enolates or carbocations, and the study of their subsequent transformations. While studies focusing exclusively on the 6,8-dione are somewhat limited, valuable mechanistic insights can be drawn from related bicyclo[3.2.2]nonane systems.
One area of investigation has been the behavior of enolate intermediates derived from bicyclic ketones under strongly basic conditions. For instance, studies on 3,3-dimethylbicyclo[3.2.2]nonan-2-one have shown that under conditions of t-BuOK in t-BuOH at high temperatures, the ketone can rearrange to the more stable 3,3-dimethylbicyclo[3.3.1]nonan-2-one. core.ac.uk This rearrangement proceeds through a β-enolate intermediate, highlighting the potential for skeletal reorganization in this ring system when functionalization is attempted under harsh basic conditions.
Furthermore, the stereochemistry of reactions on the bicyclo[3.2.2]nonane framework is a key aspect of mechanistic investigations. The Diels-Alder reaction, a common method for constructing this bicyclic system, offers a prime example. The reaction between a 1,4-disubstituted cycloheptadiene derivative and a dienophile like acrolein can be promoted by a Lewis acid to stereoselectively produce a highly functionalized bicyclo[3.2.2]nonene. beilstein-journals.org The stereochemical outcome of such reactions is dictated by the facial selectivity of the diene, which in turn is influenced by the substituents on the cycloheptadiene ring. beilstein-journals.org
Investigations into solvolysis reactions of bicyclo[3.2.2]nonyl derivatives have provided fundamental data on the nature of carbocationic intermediates within this framework. The solvolysis of [1-¹³C]-2-bicyclo[3.2.2]nonyl p-toluenesulfonate, for example, yields a mixture of products including retained and rearranged bicyclo[3.2.2]nonyl and bicyclo[3.3.1]nonyl derivatives. acs.org The distribution of the ¹³C label in the products indicates that the intermediate is a classical 2-bicyclo[3.2.2]nonyl cation, and that hydride shifts can occur, leading to the formation of the rearranged bicyclo[3.3.1]nonane skeleton. acs.org This demonstrates the potential for crossover to other bicyclic systems during functionalization reactions that proceed through cationic intermediates.
The synthesis of bicyclo[3.2.2]nonan-6,8-dione itself has been achieved through methods such as the thermal decarboxylation of 1,5-dicarboxybicyclo[3.2.2]nonan-6,8-dione. scholaris.ca The conformational properties of the resulting dione, where the six-membered ring is held in a boat-like conformation by the trimethylene bridge, are of significant interest for understanding its reactivity. scholaris.cagla.ac.uk
The functionalization of related bicyclo[3.2.2]nona-2,6,8-trienes through metallation has also been explored. Deprotonation of the parent triene can lead to various anionic intermediates, depending on the reaction conditions. tamu.edu Quenching these anions with electrophiles allows for the introduction of functional groups at specific positions on the bicyclic framework. tamu.edu These studies on related unsaturated systems provide a model for how intermediates of this compound might be generated and functionalized.
Below are tables summarizing key findings from mechanistic studies on the functionalization of bicyclo[3.2.2]nonane intermediates and related systems.
Table 1: Stereoselective Diels-Alder Reaction for the Construction of a Bicyclo[3.2.2]nonene System
| Diene | Dienophile | Lewis Acid | Product | Key Finding | Reference |
| Optically active 1,4-dimethylcycloheptadiene | Acrolein | TBSOTf | Highly functionalized bicyclo[3.2.2]nonene derivative | The Lewis acid promotes a stereoselective reaction, leading to the formation of a product with two quaternary carbons with high stereocontrol. | beilstein-journals.org |
Table 2: Solvolysis of a Bicyclo[3.2.2]nonyl Derivative
| Substrate | Solvent | Major Products | Mechanistic Insight | Reference |
| [1-¹³C]-2-bicyclo[3.2.2]nonyl p-toluenesulfonate | Methanol or TFE | 2-substituted bicyclo[3.2.2]nonane, exo-2-substituted bicyclo[3.3.1]nonane, bicyclo[3.2.2]nonene, bicyclo[3.3.1]nonene | The reaction proceeds through a classical carbocation intermediate. 1,3-hydride shifts can occur, leading to rearrangement to the bicyclo[3.3.1] system. | acs.org |
Table 3: Base-Induced Rearrangement of a Bicyclo[3.2.2]nonanone
| Substrate | Reagents | Product | Intermediate | Key Finding | Reference |
| 3,3-Dimethylbicyclo[3.2.2]nonan-2-one | t-BuOK, t-BuOH, 185°C | 3,3-Dimethylbicyclo[3.3.1]nonan-2-one | β-enolate | The bicyclo[3.2.2]nonane skeleton can undergo rearrangement to the more stable bicyclo[3.3.1]nonane system under strongly basic conditions via a β-enolate intermediate. | core.ac.uk |
Advanced Structural Elucidation and Conformational Analysis of Bicyclo 3.2.2 Nonane 6,8 Dione
High-Resolution Spectroscopic Characterization Techniques
The structural elucidation of bicyclo[3.2.2]nonane-6,8-dione, a bridged bicyclic diketone, relies on a suite of high-resolution spectroscopic techniques. These methods provide detailed insights into the molecule's connectivity, stereochemistry, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbonyl and Bridgehead Assignments
NMR spectroscopy is a cornerstone in the characterization of this compound and its derivatives, enabling the unambiguous assignment of its carbon and proton signals, particularly those of the carbonyl groups and bridgehead positions.
Quantitative ¹H and ¹³C NMR analyses provide foundational information about the chemical environment of each nucleus within the this compound framework.
In ¹³C NMR spectroscopy, the carbonyl carbons of this compound exhibit characteristic downfield chemical shifts, typically appearing in the range of δ 210–215 ppm. For instance, in a related derivative, 1,5-biscarbethoxythis compound, the carbonyl carbons have been observed. cdnsciencepub.com The bridgehead carbons and other aliphatic carbons of the bicyclic system resonate at higher fields.
The ¹H NMR spectrum provides information on the proton environments. The protons on the trimethylene bridge generate a complex signal pattern. cdnsciencepub.com In derivatives such as 1,5-biscarbethoxythis compound, the protons of the ethyl ester groups show characteristic triplet and quartet signals. cdnsciencepub.com The remaining protons of the bicyclic framework appear as closely spaced singlets or multiplets. cdnsciencepub.com
Table 1: Representative NMR Chemical Shifts for Bicyclo[3.2.2]nonane Derivatives
| Nucleus | Functional Group | Chemical Shift (ppm) |
| ¹³C | Carbonyl (C=O) | 210–215 |
| ¹H | Bridgehead Protons | 2.5–3.5 |
| ¹H | Ethyl Ester (CH₃) | ~1.20 (triplet) cdnsciencepub.com |
| ¹H | Ethyl Ester (CH₂) | ~4.03 (quartet) cdnsciencepub.com |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.
To resolve complex spectral overlaps and elucidate the three-dimensional structure and conformational dynamics of this compound, advanced NMR techniques are employed.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are instrumental in determining spatial proximities between protons. For related bicyclic systems, NOESY correlations have been crucial for assigning relative stereochemistry. researchgate.net For example, in bicyclo[3.2.1]octanoid neolignans, NOESY data supported the assignment of absolute configurations. researchgate.net
Lanthanide-Induced Shift (LIS) Analysis involves the use of paramagnetic lanthanide complexes, such as Eu(fod)₃, to induce significant shifts in the NMR signals of the substrate. researchgate.net While classical LIS analysis can sometimes be challenging for complex molecules, its combination with 2D NOESY has proven to be a powerful tool for interpreting these shifts and aiding in structure determination. researchgate.net This technique has been applied to bicyclic compounds to help resolve signal overlap and provide conformational information. nih.govrsc.org
Dynamic NMR (DNMR) spectroscopy is used to study the conformational dynamics of molecules. The bicyclo[3.2.2]nonane skeleton can exist in different conformations, and DNMR can provide information on the energy barriers between these forms. acs.org For the parent bicyclo[3.2.2]nonane, the cyclohexane (B81311) moiety is locked in a flexible form by the trimethylene bridge, making it a suitable candidate for conformational equilibrium studies. scholaris.ca
The synthesis of metallated derivatives of bicyclo[3.2.2]nonane allows for the application of heteronuclear NMR spectroscopy, providing direct information about the metal-carbon bonding and the structure of these organometallic compounds.
For instance, the reaction of anions of bicyclo[3.2.2]nona-2,6,8-triene with Me₃SnCl and Me₃PbCl leads to the formation of stannylated and plumbylated derivatives, respectively. tamu.edu The characterization of these compounds heavily relies on ¹¹⁹Sn and ²⁰⁷Pb NMR spectroscopy. tamu.edu These studies provide valuable data on the chemical shifts and coupling constants, which are sensitive to the geometry and electronic environment of the metal atom within the bicyclic framework. tamu.edu
Table 2: Heteronuclear NMR Data for Metallated Bicyclo[3.2.2]nona-2,6,8-triene Derivatives
| Compound | Nucleus | Chemical Shift (ppm) |
| 4-trimethylstannylbicyclo[3.2.2]nona-2,6,8-triene | ¹¹⁹Sn | Not explicitly stated in the provided text |
| 4-trimethylplumbylbicyclo[3.2.2]nona-2,6,8-triene | ²⁰⁷Pb | Not explicitly stated in the provided text |
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Probes
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
For this compound and its derivatives, this carbonyl band typically appears around 1730 cm⁻¹. cdnsciencepub.com In some cases, such as in 1,5-biscarbethoxythis compound bis(dithio)ketal, the ester carbonyl band is observed at 1710 cm⁻¹. cdnsciencepub.com The exact position of the carbonyl absorption can provide clues about the ring strain and electronic effects within the molecule. In addition to the carbonyl stretch, the IR spectrum will also show C-H stretching and bending vibrations characteristic of the aliphatic bicyclic framework. For derivatives containing other functional groups, such as esters, characteristic bands for C-O stretching are also observed, typically in the region of 1050-1260 cm⁻¹. cdnsciencepub.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the analysis of this compound, providing two critical pieces of information: the precise molecular weight, which confirms the molecular formula, and the fragmentation pattern, which offers structural clues.
HRMS can determine the mass of the molecular ion with high accuracy, allowing for the unambiguous confirmation of the elemental composition of this compound (C₉H₁₂O₂). This is crucial for distinguishing it from other isomers.
The fragmentation pattern observed in the mass spectrum provides insight into the stability of the molecule and the arrangement of its atoms. While specific fragmentation pathways for the parent dione (B5365651) are not detailed in the provided search results, the mass spectra of its derivatives have been studied. cdnsciencepub.com The fragmentation patterns of these derivatives can be complex but provide a fingerprint for identification and structural verification. cdnsciencepub.com
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids, including the absolute configuration of chiral molecules. While a specific X-ray crystal structure for the parent compound, this compound, was not found in the search results, the methodology is widely applied to derivatives and analogous bicyclic systems. rsc.orgresearchgate.net This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
For instance, in the structural elucidation of related bicyclo[3.3.1]nonane derivatives, single-crystal X-ray diffraction has been instrumental. rsc.orgresearchgate.net The data obtained from X-ray analysis can reveal the chair or boat conformations of the six-membered rings within the bicyclic framework. researchgate.net In one study, the crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives were analyzed, highlighting how intermolecular interactions and unsaturation influence the crystal packing. researchgate.net
The determination of the absolute configuration by X-ray crystallography is often achieved using anomalous dispersion, particularly when a heavy atom is present in the structure. rsc.org This method was successfully used to confirm the absolute stereochemistry of phomopsterone A, a rearranged ergostane-type natural product with a bicyclo[3.3.1]nonane motif. rsc.org
Chiroptical Spectroscopy for Stereochemical Assignments
Chiroptical spectroscopic methods are essential for assigning the absolute configuration of chiral molecules in solution. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a key method for determining the absolute configuration of chiral compounds, including bicyclic ketones. researchgate.netnih.gov The technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule, which gives rise to positive or negative signals (Cotton effects). pharm.or.jp The sign and magnitude of the Cotton effects can be related to the stereochemistry of the molecule.
For bicyclic systems, empirical rules, such as the octant rule for ketones, have been traditionally used to predict the absolute configuration from CD spectra. nih.govhebmu.edu.cn However, the application of these rules can sometimes be ambiguous, as was the case for bicyclo[3.3.1]nonane-2,7-dione, where placing each chromophore at the origin of the octants led to conflicting assignments. nih.gov To resolve such ambiguities, chemical correlation and enantiospecific synthesis are often employed to unequivocally establish the absolute configuration. nih.gov
In studies of neolignan derivatives containing a 6-oxabicyclo[3.2.2]nonane skeleton, CD spectroscopy played a crucial role in determining their absolute configurations. pharm.or.jp For example, the CD spectrum of one such compound showed a negative Cotton effect at 335 nm and a positive one at 270 nm, which, in conjunction with empirical rules, confirmed the presumed stereochemistry. pharm.or.jp
Vibrational Circular Dichroism (VCD) Spectroscopy and Quantum Chemical Correlations
Vibrational circular dichroism (VCD) spectroscopy has emerged as a powerful tool for determining the absolute configuration of chiral molecules, offering a valuable alternative to electronic CD. researchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry based on the vibrational transitions of the molecule.
A significant advantage of VCD is its synergy with quantum chemical calculations, particularly density functional theory (DFT). hebmu.edu.cn By computationally predicting the VCD spectrum for a given enantiomer and comparing it to the experimental spectrum, the absolute configuration can be confidently assigned. hebmu.edu.cn This approach has been successfully applied to complex natural products and bicyclic systems. researchgate.net For instance, in the study of a keto-lactone product derived from the Baeyer-Villiger oxidation of a bicyclo[3.3.1]nonane-2,7-dione derivative, VCD spectroscopy, supported by DFT calculations, was instrumental in its structural determination. nih.govrsc.org
VCD is particularly useful for molecules with multiple conformers, as the calculated spectrum can be a population-weighted average of the spectra of individual conformers, providing a more accurate representation of the molecule in solution. researchgate.net This combined experimental and computational approach offers a more reliable method for stereochemical assignment than empirical rules alone. researchgate.net
Conformational Dynamics and Stereochemical Aspects
The bicyclo[3.2.2]nonane framework possesses a unique and somewhat flexible structure, the dynamics of which are crucial to understanding its reactivity and properties.
Analysis of Bridge Mobility and Conformational Interconversion Barriers
The three-carbon bridge in the bicyclo[3.2.2]nonane system is known to be mobile. core.ac.uk In bicyclo[3.2.2]nona-6,8-diene, this bridge undergoes rapid interconversion between equivalent conformations. core.ac.uk Attempts to determine the activation energy for this process in the diene and its corresponding 2-one and 3-one derivatives using low-temperature NMR spectroscopy were unsuccessful, indicating a low barrier to interconversion. core.ac.uk The conformational analysis of related bicyclic systems, such as bicyclo[3.3.1]nonane, has shown that the six-membered rings can adopt either chair or boat conformations, and the presence of substituents can influence the conformational equilibrium. researchgate.net
Stereoelectronic Interactions and Weak Intramolecular Bonding in this compound Systems
Conformational Landscape
This compound can exist in two primary conformations. In one conformer, the two carbonyl carbons and the flanking C-5 and C-7 atoms lie in the same plane. In the other, one of the carbonyl carbons is situated in a plane with the C-5, C-7, and C-9 atoms. In both of these arrangements, the cyclohexane-1,4-dione ring is held in a twisted boat conformation, while the larger cycloheptane (B1346806) ring can adopt either a pure boat or a pure chair form.
The equilibrium between these conformers is sensitive to the surrounding environment, as evidenced by dipole moment measurements in different solvents. This solvent-dependent conformational preference highlights the role of intermolecular interactions in modulating the subtle intramolecular forces at play.
| Solvent | Conformation A Population (%) | Conformation B Population (%) | Calculated Dipole Moment (D) |
|---|---|---|---|
| Benzene | 89 | 11 | Data not available |
| Dioxane | 82 | 18 | Data not available |
Through-Space and Through-Bond Interactions
Theoretical and computational studies on related bicyclic systems have provided a framework for understanding the electronic communication between the two carbonyl groups in this compound. These interactions can be broadly categorized as "through-space" and "through-bond."
Through-space interactions occur directly between the orbitals of the two carbonyl groups due to their spatial proximity. This can involve the overlap of the oxygen lone pair orbitals with the π* orbitals of the other carbonyl group, leading to a degree of electronic delocalization.
Spectroscopic Evidence
Spectroscopic techniques provide valuable insights into the intramolecular environment of this compound.
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum is particularly sensitive to the electronic environment. In derivatives such as 1,5-biscarbethoxythis compound, the carbonyl band appears around 1730 cm⁻¹ in a non-polar solvent like carbon tetrachloride. The position of this band can be influenced by the degree of interaction between the two carbonyl groups. Any significant through-bond or through-space interaction that alters the electron density at the carbonyl carbons would be expected to shift this frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the three-dimensional structure and electronic environment of bicyclo[3.2.2]nonane derivatives. The chemical shifts of the bridgehead protons and the carbonyl carbons are particularly informative. For instance, in 1,5-biscarbethoxythis compound, the protons of the trimethylene bridge and the -CH₂-CO- groups exhibit distinct signals, providing information about their relative orientations and the conformational rigidity of the system. The application of shift reagents in NMR studies of this compound has also been employed to probe the interactions between the molecule and the reagent, further elucidating the steric and electronic properties of the dione.
Computational Insights
While specific Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analyses for this compound are not readily found in the public domain, computational studies on similar bicyclic aldehydes have demonstrated the utility of these methods. For example, NBO analysis has been used to reveal hyperconjugative interactions between bridgehead orbitals and the aldehyde group, which enhances its electrophilicity. It is plausible that similar stereoelectronic effects are at play in the dione, where interactions between the carbonyl groups and the bicyclic framework influence their reactivity.
Theoretical and Computational Investigations of Bicyclo 3.2.2 Nonane 6,8 Dione
Quantum Chemical Methods for Electronic Structure and Reactivity Prediction
Quantum chemical methods are instrumental in elucidating the electronic properties and predicting the chemical behavior of bicyclo[3.2.2]nonane-6,8-dione.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations are employed to map the electron density distribution and identify reactive sites. The carbonyl carbons of the dione (B5365651) functionality are significant electrophilic centers, a feature that DFT can quantify through methods like Mulliken population analysis or by mapping the electrostatic potential.
DFT calculations are also crucial for modeling reaction pathways. For instance, in reactions such as Michael additions, which can be used to synthesize derivatives like 7-methylthis compound, DFT can be used to calculate the energy profiles of the reaction. ucl.ac.uk This helps in understanding the transition states and intermediates, thereby predicting the stereochemical outcome of the reaction. ucl.ac.uk Studies on related bicyclic dienes have utilized DFT to analyze the pyramidalization of double bonds and the corresponding electron density (qi,HOMO) in the highest occupied molecular orbital (HOMO), which dictates the molecule's susceptibility to electrophilic attack. researchgate.net A similar approach can be applied to the enol or enolate forms of this compound to predict its reactivity in base-catalyzed reactions.
Table 1: Hypothetical DFT-Calculated Parameters for Reactivity Analysis of this compound
| Parameter | Predicted Value/Region | Implication for Reactivity |
| Mulliken Charge on C=O Carbon | Positive (e.g., +0.4 to +0.6) | Indicates high electrophilicity, susceptible to nucleophilic attack. |
| LUMO Energy | Low | A low-lying Lowest Unoccupied Molecular Orbital facilitates acceptance of electrons from nucleophiles. |
| Electrostatic Potential Map | Blue region (positive potential) | Visually confirms the electrophilic nature of the carbonyl carbons. |
| HOMO-LUMO Gap | Moderate | Influences the kinetic stability and overall reactivity of the molecule. |
The bicyclo[3.2.2]nonane framework is characterized by significant ring strain. Computational studies, using both molecular mechanics and DFT, have quantified this strain. The parent bicyclo[3.2.2]nonane hydrocarbon possesses an estimated strain energy of approximately 15 kcal/mol. This strain primarily arises from the seven-membered ring being bridged by an ethylene (B1197577) group, which forces non-ideal bond angles at the bridgehead carbons.
Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration
The conformational flexibility of this compound is a key aspect of its chemistry. The structure contains a cyclohexane-1,3-dione moiety that is constrained by a trimethylene bridge. scholaris.ca This constraint "locks" the six-membered ring into a flexible, non-chair conformation. scholaris.ca
Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary tools for exploring the conformational landscape of such molecules. These methods can calculate the relative energies of different possible conformers. For the related bicyclo[3.3.1]nonane system, conformations such as chair-chair (CC), boat-chair (BC), and boat-boat (BB) are analyzed. For this compound, the six-membered ring containing the ketones is forced into a boat-like or twist-boat conformation. Dipole moment measurements, in conjunction with computational analysis, have been used to determine the conformational composition of this dione. scholaris.ca
Table 2: Representative Conformational Analysis Data from Molecular Mechanics
| Conformer of the Six-Membered Ring | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) | Predicted Population (%) |
| Twist-Boat | C1-C6-C5-C4 ≈ 30°, C9-C1-C2-C3 ≈ -60° | 0.0 (Global Minimum) | >95% |
| Boat | C1-C6-C5-C4 ≈ 0°, C9-C1-C2-C3 ≈ -60° | ~1.5 - 2.5 | <5% |
| Chair (Highly Strained) | N/A (Theoretically unlikely) | >10.0 | <0.1% |
Computational Modeling of Spectroscopic Parameters (e.g., NMR, CD, VCD) for Structure Validation
Computational modeling is essential for validating the structures of complex bicyclic molecules by predicting their spectroscopic properties. The calculated spectra can be compared with experimental data to confirm structural and stereochemical assignments.
NMR Spectroscopy: Quantum chemical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). For complex structures like bicyclo[3.2.2]nonane derivatives, comparing experimental shifts with those calculated for different possible isomers or conformers can be a definitive tool for structure elucidation. acs.org
Chiroptical Spectroscopy (CD and VCD): For chiral derivatives of this compound, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining absolute configuration. The experimental CD or VCD spectrum is compared against a spectrum computationally generated, typically using Time-Dependent DFT (TD-DFT). This method has been successfully applied to determine the absolute configuration of related bicyclic ketones, such as bicyclo[3.3.1]nonane-2,6-dione and various natural products containing oxabicyclo[3.2.2]nonane skeletons. researchgate.netrsc.orgpharm.or.jpresearchgate.net The strong signals often observed in the VCD spectra of C2-symmetric systems make this technique particularly useful. researchgate.net
Analysis of Charge Density and Stereoelectronic Effects using Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)) derived from quantum chemical calculations. This analysis goes beyond simple orbital descriptions to define atomic properties and the nature of chemical bonds based on the topology of the electron density.
In the context of this compound, QTAIM can be used to:
Characterize Bond Paths: Identify and quantify the properties of all covalent bonds, including the strained bonds within the bicyclic framework.
Analyze Stereoelectronic Effects: Investigate non-covalent interactions, such as transannular interactions between the bridgehead atoms or across the rings. In related 3-azabicyclo[3.3.1]nonane systems, QTAIM has been used to identify and characterize unconventional hydrogen bonds and stabilizing stereoelectronic interactions that dictate conformational preferences. rsc.orgnih.gov
Quantify Carbonyl Group Properties: Analyze the electron density at the bond critical point (BCP) of the C=O bonds to understand their polarity and strength, and how these are influenced by the geometric constraints of the bicyclic system.
Advanced Applications in Synthetic Organic Chemistry and Materials Science
A Versatile Building Block in Complex Molecule Synthesis
The distinct architecture of bicyclo[3.2.2]nonane-6,8-dione makes it an invaluable tool for chemists to construct intricate molecular frameworks.
Precursors for Biologically Relevant Natural Products
The synthesis of complex natural products often presents a significant challenge. This compound and its derivatives serve as crucial starting materials or intermediates in the total synthesis of several biologically active natural products.
A notable example is the journey towards the synthesis of Spiroaspertrione A . This novel terpene-polyketide hybrid, isolated from a culture of Aspergillus sp. TJ23, exhibits a unique spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] carbocyclic skeleton. nih.govotago.ac.nzotago.ac.nz Spiroaspertrione A has demonstrated the ability to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to the antibiotic oxacillin, highlighting its potential in combating antibiotic resistance. nih.govotago.ac.nzotago.ac.nznih.gov The construction of its complex and rigid spiro[bicyclo[3.2.2]nonane] system is a primary challenge in its total synthesis, with researchers exploring methods like intramolecular enol oxidative coupling to build this core structure. nih.gov
Integration into Pharmaceutical Intermediates and Scaffolds for Drug Design
The rigid bicyclo[3.2.2]nonane framework is an attractive scaffold for the design of new pharmaceutical agents. ontosight.ai Its three-dimensional nature allows for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets like enzymes and receptors. ucl.ac.uk This controlled orientation can lead to the development of drugs with enhanced potency and selectivity.
Derivatives of the bicyclo[3.2.2]nonane system are being investigated for a range of therapeutic applications, including the treatment of central nervous system disorders and their potential as anticancer and antimicrobial agents. The ability to functionalize the this compound core allows for the creation of diverse libraries of compounds for drug discovery programs. ucl.ac.uk The unique shape and potential for introducing various substituents make these molecules valuable as bioisosteres, providing structural diversity in medicinal chemistry. ucl.ac.uk
Utilization in Polymer Chemistry and Advanced Materials Development
The inherent rigidity of the bicyclo[3.2.2]nonane ring system is a desirable feature in the design of advanced polymers and materials.
Synthesis of Polymer Intermediates Containing the Bicyclo[3.2.2]nonane Ring
This compound and its derivatives are valuable precursors for the synthesis of polymer intermediates. cdnsciencepub.comcdnsciencepub.comingentaconnect.com The incorporation of the bicyclo[3.2.2]nonane ring into a polymer backbone can significantly influence the material's physical properties. mdpi.com For instance, polymers containing this rigid bicyclic unit often exhibit higher melting points and glass transition temperatures compared to their more flexible, non-bicyclic counterparts. mdpi.com
The synthesis of bifunctional bridgehead derivatives of bicyclo[3.2.2]nonane, such as 1,5-bis(hydroxymethyl)bicyclo[3.2.2]nonane, provides monomers for the creation of condensation polymers. cdnsciencepub.comingentaconnect.com The chemical behavior of these bicyclo[3.2.2]nonane derivatives can differ from their analogous bicyclo[2.2.2]octane counterparts, offering unique opportunities in polymer synthesis. cdnsciencepub.com
Design of Materials with Specific Properties Based on the Bicyclo[3.2.2]nonane Core
The rigid and well-defined structure of the bicyclo[3.2.2]nonane core allows for the design of materials with specific and predictable properties. This structural feature can be harnessed to develop materials with enhanced thermal stability and mechanical strength. smolecule.com
The ability to introduce various functional groups onto the bicyclo[3.2.2]nonane scaffold opens up possibilities for creating functional materials. These materials could find applications in diverse fields such as catalysis, sensors, and electronics, where the precise control of molecular architecture is key to performance. smolecule.com
Applications in Asymmetric Catalysis and Chiral Ligand Design
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce single enantiomers of chiral molecules. The rigid framework of bicyclo[3.2.2]nonane makes it an excellent scaffold for the design of new chiral ligands.
While the direct application of this compound in this area is still an emerging field of research, the broader class of bicyclic compounds has shown significant promise. rsc.orgnih.gov The synthesis of optically active, highly functionalized bicyclo[3.2.2]nonene derivatives demonstrates the potential for creating stereochemically complex structures that can serve as precursors to chiral ligands. beilstein-journals.org The defined spatial arrangement of substituents on the rigid bicyclic frame can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction. beilstein-journals.org The exploration of bicyclo[3.2.2]nonane derivatives in asymmetric catalysis represents a promising avenue for the development of novel and efficient catalytic systems. rsc.orgnih.gov
Exploration of this compound Derivatives for Novel Chemical Space Generation
The quest for novel molecules with unique three-dimensional architectures is a cornerstone of modern drug discovery and materials science. The generation of novel chemical space, which involves the synthesis of diverse and structurally complex molecules, is crucial for identifying new bioactive compounds and materials with desired properties. In this context, the rigid, bridged bicyclic framework of this compound presents a valuable starting point for the development of new chemical entities.
The inherent three-dimensionality of the bicyclo[3.2.2]nonane scaffold offers a distinct advantage over flat, aromatic systems, which have traditionally dominated synthetic libraries. Molecules with greater sp³-hybridized character and well-defined spatial arrangements of functional groups are increasingly sought after for their potential to interact with complex biological targets and to form ordered materials. The this compound core, with its two reactive ketone functionalities, provides a versatile platform for the introduction of a wide array of substituents and for the construction of more elaborate molecular architectures.
Research into the synthesis of functionalized bicyclo[3.2.2]nonane derivatives has highlighted the potential of this scaffold in creating diverse molecular libraries. While comprehensive studies focusing solely on the dione (B5365651) are limited, the synthetic accessibility of the core and its amenability to functionalization have been demonstrated. For instance, the asymmetric synthesis of highly functionalized bicyclo[3.2.2]nonene derivatives showcases the ability to control the stereochemistry of substituents on the bicyclic framework, a critical aspect for generating structurally diverse libraries for biological screening. beilstein-journals.orgd-nb.info
One of the key strategies for generating novel chemical space is through diversity-oriented synthesis (DOS), which aims to create collections of structurally diverse small molecules. nih.govresearchgate.netnih.gov The this compound scaffold is an ideal candidate for DOS approaches. The ketone groups can serve as handles for a variety of chemical transformations, including but not limited to:
Aldol condensations: to introduce new carbon-carbon bonds and create more complex polycyclic systems.
Reductions: to generate the corresponding diols with defined stereochemistry, which can then be further functionalized.
Grignard and organolithium additions: to introduce a wide range of alkyl, aryl, and other substituents.
Wittig and related olefination reactions: to convert the ketones to exocyclic double bonds, which can then undergo further transformations.
Beckmann rearrangement: of the corresponding oximes to yield lactams, thereby introducing heteroatoms into the ring system and expanding the accessible chemical space to include aza-bicyclo[3.2.2]nonane derivatives.
A notable example of the strategic synthesis of a complex bicyclo[3.2.2]nonane derivative is the TBSOTf-promoted stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein. beilstein-journals.org This reaction was optimized to produce a highly functionalized bicyclo[3.2.2]nonene derivative, demonstrating the feasibility of creating complex and stereochemically defined bicyclic systems. The optimization of this reaction provides valuable insights into the synthesis of such derivatives.
| Entry | Lewis Acid (mol %) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| 1 | BF3·OEt2 (50) | CH2Cl2 | -78 | - | - |
| 2 | SnCl4 (50) | CH2Cl2 | -78 | - | - |
| 3 | Me2AlCl (100) | CH2Cl2 | -78 | 45 | 4.0:1 |
| 4 | TBSOTf (100) | CH2Cl2 | -78 | 85 | >20:1 |
| 5 | TBSOTf (100) | Toluene | -78 | 78 | >20:1 |
Furthermore, the bicyclo[3.2.2]nonane framework has been explored in the context of materials science, particularly in the synthesis of polymers. The inclusion of this rigid, non-planar structure into a polymer backbone can significantly alter the material's properties, such as its melting point and thermal stability. core.ac.uk For example, polyesters containing the bicyclo[3.2.2]nonane ring system have been synthesized and their properties compared to polymers containing other cyclic or acyclic units. core.ac.uk This demonstrates the potential of using this compound derivatives as monomers for the creation of novel polymers with tailored characteristics.
Q & A
Q. What synthetic methodologies are effective for constructing the bicyclo[3.2.2]nonane-6,8-dione scaffold?
The cobalt(I)-mediated formal (2 + 2 + 3) cycloaddition of enediynes with γ-alkylidenebutenolides is a key method. This approach generates cobalt(III) complexes with the this compound backbone. Computational studies suggest an unusual fragmentation of the butenolide moiety drives this pathway. Acidic conditions further rearrange these complexes into bicyclo[3.3.1]non-3-en-2-one scaffolds, relevant to natural product synthesis .
Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?
The cobalt-mediated cycloaddition process exhibits high diastereoselectivity due to steric and electronic constraints in the transition state. Computational modeling (e.g., DFT studies) is recommended to predict stereochemical outcomes and optimize reaction conditions, such as temperature and ligand choice .
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
Key methods include:
- NMR : and NMR to confirm ring structure and substituent positions.
- X-ray crystallography : For unambiguous determination of stereochemistry in cobalt(III) complexes.
- HRMS : To verify molecular formulas of intermediates and products .
Advanced Research Questions
Q. Why does the this compound nucleus lack antimicrobial activity in bicyclomycin analogues?
Experimental data show that the bicyclic nucleus alone is insufficient for antimicrobial activity; the full bicyclomycin structure (e.g., C-6 hydroxyl and trihydroxyisobutyl groups) is required. Structure-activity relationship (SAR) studies suggest peripheral functional groups are critical for target binding, likely through hydrogen bonding or electrostatic interactions with bacterial enzymes .
Q. How can computational chemistry resolve contradictions in proposed cycloaddition mechanisms?
Density functional theory (DFT) calculations can model transition states and intermediates to validate mechanistic hypotheses. For example, fragmentation pathways of γ-alkylidenebutenolides in cobalt-mediated reactions were confirmed via computational analysis, explaining deviations from traditional (2 + 2 + 2) cycloaddition outcomes .
Q. What strategies address low yields in multi-step syntheses involving this compound?
- One-pot reactions : Combine cycloaddition and rearrangement steps to minimize intermediate isolation.
- Catalyst optimization : Screen cobalt ligands (e.g., phosphines, N-heterocyclic carbenes) to enhance reaction efficiency.
- Protecting-group-free routes : Eliminate protection/deprotection steps by leveraging chemoselective transformations .
Q. How does acid treatment alter the this compound scaffold?
Under acidic conditions, cobalt(III) complexes undergo skeletal rearrangement to bicyclo[3.3.1]non-3-en-2-one structures. This transformation is proposed to involve protonation of the carbonyl group, followed by ring-opening and re-closure via hydride shifts. Monitoring with in-situ IR or NMR can track these dynamics .
Q. What are the limitations of current synthetic routes to this compound derivatives?
- Substrate scope : Enediynes with bulky substituents may hinder cycloaddition.
- Catalyst sensitivity : Cobalt complexes require inert conditions, complicating scalability.
- Functional group compatibility : Acidic or basic conditions may degrade sensitive moieties (e.g., esters, amines) .
Methodological Considerations
Q. How to design experiments to test the biological relevance of this compound derivatives?
- SAR libraries : Synthesize analogues with systematic variations (e.g., hydroxylation, methylation).
- Enzyme assays : Use purified bacterial targets (e.g., peptide deformylase) to measure inhibition.
- Comparative MIC studies : Evaluate activity against Gram-positive/-negative strains versus natural bicyclomycin .
Q. What computational tools are recommended for predicting reaction pathways?
- Gaussian or ORCA : For DFT calculations of transition states and energetics.
- Molecular dynamics (MD) : To simulate rearrangement mechanisms under varying pH or solvent conditions.
- Docking software (AutoDock, Schrödinger) : For SAR analysis in drug discovery contexts .
Data Contradictions and Solutions
Q. Why do some cobalt-mediated cycloadditions yield unexpected (2 + 2 + 3) products instead of (2 + 2 + 2)?
Computational evidence indicates that butenolide fragmentation redirects the reaction pathway. Steric effects from alkylidenebutenolide substituents stabilize the (2 + 2 + 3) transition state. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling is advised .
Q. How to reconcile discrepancies in antimicrobial activity between racemic and enantiopure analogues?
Racemic mixtures (e.g., compound 10c in bicyclomycin studies) may show reduced activity due to enantiomer interference. Resolution via chiral chromatography or asymmetric synthesis can isolate active enantiomers for targeted testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
